Diethyl 4-amino-2,5-dihydro-1h-pyrrole-1,3-dicarboxylate

Description

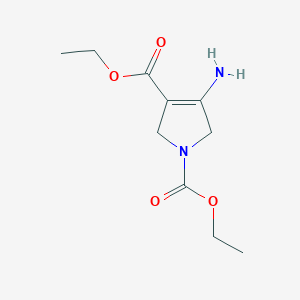

Diethyl 4-amino-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate is a pyrrole-based dicarboxylate ester featuring a partially saturated pyrrole ring with an amino substituent at the 4-position. The amino group enhances nucleophilicity and hydrogen-bonding capacity, distinguishing it from analogs with non-reactive substituents.

Properties

CAS No. |

1212-06-2 |

|---|---|

Molecular Formula |

C10H16N2O4 |

Molecular Weight |

228.24 g/mol |

IUPAC Name |

diethyl 4-amino-2,5-dihydropyrrole-1,3-dicarboxylate |

InChI |

InChI=1S/C10H16N2O4/c1-3-15-9(13)7-5-12(6-8(7)11)10(14)16-4-2/h3-6,11H2,1-2H3 |

InChI Key |

TZJKGSPMLUJELY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(CN(C1)C(=O)OCC)N |

Origin of Product |

United States |

Biological Activity

Diethyl 4-amino-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 1212-06-2 |

| Molecular Formula | C11H15N2O4 |

| Molecular Weight | 227.25 g/mol |

| IUPAC Name | This compound |

Synthesis

This compound is typically synthesized through a multi-step process involving the cyclization of suitable precursors. Common methods include:

- Paal-Knorr Synthesis : Involves the reaction of a 1,4-dicarbonyl compound with an amine under acidic conditions.

- Alternative Routes : Other synthetic pathways may involve variations in the starting materials or reaction conditions to enhance yield and purity.

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity. For instance:

- In vitro Studies : The compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anticancer Potential

The compound has been investigated for its anticancer properties. Notably:

- Cell Line Studies : Research indicates that this compound inhibits the growth of several cancer cell lines, including breast and colon cancer cells. The observed IC50 values ranged from 5 to 15 µM .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.

- Membrane Interaction : Studies suggest that it can interact with lipid bilayers, potentially disrupting membrane integrity and function .

- Apoptosis Induction : Evidence indicates that treatment with this compound can trigger apoptotic pathways in cancer cells.

Study on Antitumor Activity

In a notable study published in Pharmaceutical Biology, this compound was evaluated for its potential as an antitumor agent. The study found:

- In vivo Efficacy : In animal models of induced tumors, administration of the compound significantly reduced tumor size compared to control groups .

Research on Mechanistic Insights

A comprehensive study utilizing molecular docking simulations revealed that this compound binds effectively to ATP-binding sites on various kinases involved in cancer progression . This suggests its potential as a lead compound for developing targeted therapies.

Comparison with Similar Compounds

Structural and Electronic Modifications

Diethyl 4-Methoxy-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate

- Molecular Formula: C₁₁H₁₇NO₅ .

- Key Features: Methoxy group at the 4-position instead of amino.

- Properties :

- Reactivity: The methoxy group is electron-donating but less nucleophilic than amino, reducing participation in condensation or coordination reactions.

1-tert-Butyl 3-Ethyl 4-Amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate

- Molecular Formula : C₁₂H₂₀N₂O₄ .

- Key Features : tert-Butyl ester at position 1 and ethyl ester at position 3.

- Properties :

Dimethyl 4-Ethoxy-1-(4-Methyl-2-pyridyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate

- Molecular Formula : C₁₆H₁₈N₂O₆ .

- Key Features : Pyridyl substituent at position 1 and ethoxy group at position 4.

- Crystallography :

- Applications : The pyridyl group enables coordination chemistry, while the oxo group at position 5 may influence redox behavior .

Dimethyl 5-Acetyl-1-Hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate

- Key Features : Acetyl and hydroxyl substituents.

- Reactivity : Exhibits strong intramolecular hydrogen bonding (O–H···O distance: 2.558 Å), conferring resistance to oxidation .

Table 1: Comparative Analysis of Pyrrole Dicarboxylates

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.